![molecular formula C25H23NO5 B2556827 3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid CAS No. 2413876-59-0](/img/structure/B2556827.png)
3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis analysis of this compound is not available in the search results .Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results .Chemical Reactions Analysis
The chemical reactions analysis of this compound is not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the search results .Wissenschaftliche Forschungsanwendungen
Fluorescence Probes for Detecting Reactive Oxygen Species
One significant application of derivatives similar to 3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid is in the development of novel fluorescence probes. These probes, designed to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and reactive intermediates of peroxidase, highlight the chemical's utility in biological and chemical applications. Specifically, the probes based on fluoren-9-ylmethoxycarbonyl (Fmoc) derivatization have been applied to living cells, allowing for the visualization of hROS generated in stimulated neutrophils. This development underscores the chemical's potential in studying the roles of hROS in various biological processes (Setsukinai et al., 2003).
Synthesis of Bioactive Compounds
Additionally, the fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to this compound, is extensively used to protect hydroxy-groups in the synthesis of complex molecules. This protective group strategy facilitates the creation of significant compounds, including peptides and oligonucleotides, highlighting its vast applications in synthetic chemistry. The Fmoc group's ability to be conveniently removed under mild conditions without affecting other sensitive functional groups underscores its importance in the stepwise construction of bioactive molecules and drug candidates (Gioeli & Chattopadhyaya, 1982).
Antiapoptotic Actions and Cellular Signaling
Research into nonlipid compounds that are specific for the LPA2 receptor subtype identified a compound closely related to this compound. This compound exhibited significant antiapoptotic actions by inhibiting the activation of caspases and DNA fragmentation, promoting carcinoma cell invasion and fibroblast proliferation. Such findings demonstrate the compound's potential therapeutic utility in preventing programmed cell death involved in various degenerative and inflammatory diseases, offering insights into novel drug development pathways (Kiss et al., 2012).
Inhibition of Cell Adhesion Processes
Furthermore, derivatives of fluoren-9-ylmethoxycarbonyl were synthesized as novel inhibitors of cell adhesion processes in leukocytes. These compounds, designed to inhibit neutrophil recruitment into inflamed tissue, have shown to target beta 2-integrins in their antiadhesion activity. This application suggests the potential of such compounds in the development of new therapeutic agents aimed at modulating immune responses and treating inflammatory conditions (Hamilton et al., 1995).
Wirkmechanismus
The mechanism of action of this compound is not available in the search results.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-24(28)17-7-5-8-18(15-17)30-14-6-13-26-25(29)31-16-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-5,7-12,15,23H,6,13-14,16H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPNLMPLSOGZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOC4=CC=CC(=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2556744.png)


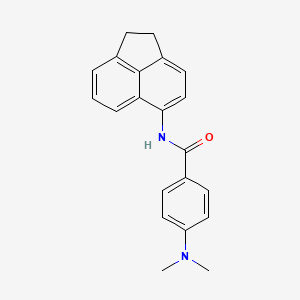
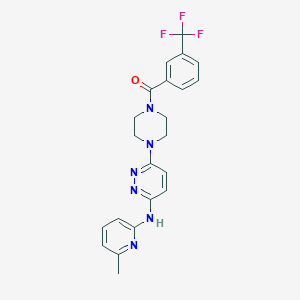
![N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B2556757.png)
![3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2556760.png)
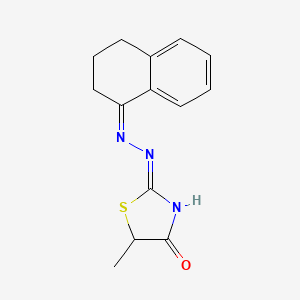
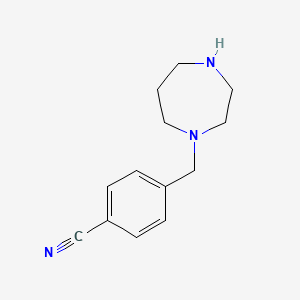
![(4-ethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2556763.png)
![(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2556764.png)
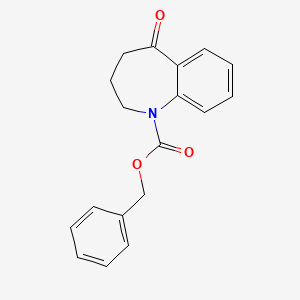
![7,8-dimethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2556767.png)